6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide
CAS No.:
Cat. No.: VC16330796
Molecular Formula: C28H35N3O5
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H35N3O5 |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | 6-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-methylbutyl)hexanamide |
| Standard InChI | InChI=1S/C28H35N3O5/c1-18(2)15-16-29-23(32)12-6-5-9-17-30-26-20-13-14-22(35-3)25(36-4)24(20)28(34)31(26)21-11-8-7-10-19(21)27(30)33/h7-8,10-11,13-14,18,26H,5-6,9,12,15-17H2,1-4H3,(H,29,32) |
| Standard InChI Key | IZEGONZEBRPILO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC(=O)CCCCCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O |
Introduction
Synthesis
The synthesis of such a compound would typically involve multiple steps, starting from the construction of the isoindoloquinazoline core. This might involve condensation reactions followed by the introduction of the dimethoxy and dioxo groups. The hexanamide moiety could be attached via an amide coupling reaction using appropriate reagents like N-(3-methylbutyl)amine and a suitable activating agent.
Synthesis Steps (Hypothetical):
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Construction of Isoindoloquinazoline Core: This involves the formation of the fused ring system, potentially through a condensation reaction between appropriate precursors.
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Introduction of Dimethoxy and Dioxo Groups: Methylation and oxidation steps to introduce these functionalities.
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Amide Coupling: Reaction with N-(3-methylbutyl)amine to form the final amide.
Potential Applications
Compounds with similar structures have shown biological activity, including anticancer properties . The presence of the isoindoloquinazoline core and the amide functionality could confer potential therapeutic applications, although specific data on this compound is lacking.
| Potential Application | Rationale |
|---|---|
| Anticancer Activity | Related compounds have shown activity against cancer cell lines. |
| Biological Interactions | The lipophilic nature may facilitate interactions with biological membranes or targets. |
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